molecular formula C16H26N2O2S B5837212 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

Katalognummer B5837212
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: BXXKROFEPLICIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as Sunitinib, is a small molecule drug that has been widely used in scientific research for its anti-cancer properties. This compound was first synthesized by Pfizer and approved by the FDA in 2006 for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.

Wirkmechanismus

2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide inhibits the activity of multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival. In addition, this compound also has anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, reduce the formation of blood vessels that supply nutrients to tumors, and enhance the immune system's ability to recognize and destroy cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its anti-cancer properties. It is also commercially available, making it easy to obtain for research purposes. However, this compound has some limitations for lab experiments. It is a small molecule drug that may have limited penetration into some tissues, which could affect its effectiveness in certain types of cancer. In addition, this compound can have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is ongoing research on the use of this compound in combination with other drugs to improve its effectiveness in treating cancer.

Synthesemethoden

The synthesis of 2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzenesulfonyl chloride. The sulfonyl chloride is then reacted with 1-piperidinepropanol to form 4-chloro-3-nitro-N-[3-(1-piperidine)propyl]benzenesulfonamide. This intermediate is then reduced to form this compound.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).

Eigenschaften

IUPAC Name

2,5-dimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-14-7-8-15(2)16(13-14)21(19,20)17-9-6-12-18-10-4-3-5-11-18/h7-8,13,17H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKROFEPLICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.